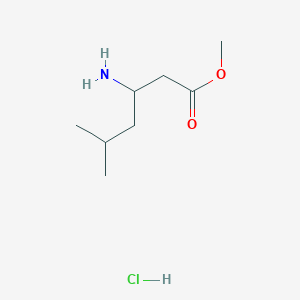
1-methyl-1,2,3,4-tetrahydroquinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has been found to interact with dopamine (DA) receptors . It also inhibits the activity of both monoamine oxidase (MAO)-A and B enzymes , which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also reduces the production of free radicals, which are harmful compounds that can damage cells . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation .
Biochemical Pathways
The compound affects several biochemical pathways. By interacting with dopamine receptors and inhibiting MAO enzymes, it influences dopamine metabolism . This can have downstream effects on various neurological processes, as dopamine is a key neurotransmitter involved in functions such as mood regulation, reward, and motor control.
Pharmacokinetics
As an endogenous substance, it is likely to have good bioavailability in the brain .
Result of Action
1MeTIQ has been found to have neuroprotective properties . It can prevent cell death and inhibit the influx of calcium ions induced by glutamate, a neurotransmitter that can cause excitotoxicity when present in excess . It also prevents the release of excitatory amino acids from the frontal cortex . Moreover, it has been shown to have antidepressant-like effects .
生化分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that substances similar to this compound, such as 1-MeTIQ, can inhibit the activity of certain enzymes
Cellular Effects
The effects of this compound on cellular processes are not well-understood. Related compounds have been shown to influence cell function. For example, 1-MeTIQ, a derivative of tetrahydroisoquinoline, has been reported to have neuroprotective activity and can interact with dopamine (DA) receptors . It can also inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. It has been suggested that related compounds may exert their effects at the molecular level through various mechanisms. For instance, 1-MeTIQ is known to inhibit both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . It also shows significant antidepressant-like effect in forced swim test (FST) in rats .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been studied for their long-term effects on cellular function. For instance, 1-MeTIQ has been reported to demonstrate significant neuroprotective activity .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. Related compounds like 1-MeTIQ have been studied for their dosage effects. For instance, a significant increase in the climbing activity was observed after systemic administration of 1MeTIQ in a higher dose of 20 mg/kg .
Metabolic Pathways
Related compounds like 1-MeTIQ are known to interact with various enzymes and cofactors .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves the condensation of an amine and a ketone followed by cyclization.", "Starting Materials": [ "2-aminobenzamide", "acetone", "sodium ethoxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in methanol and add sodium ethoxide to the solution.", "Step 2: Add acetone to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
CAS 编号 |
19270-60-1 |
分子式 |
C9H10N2O |
分子量 |
162.2 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



